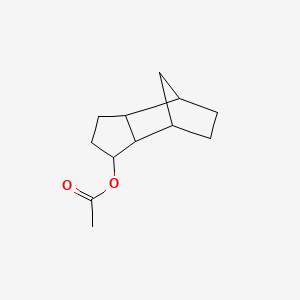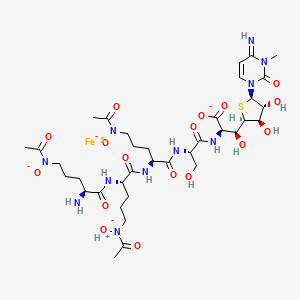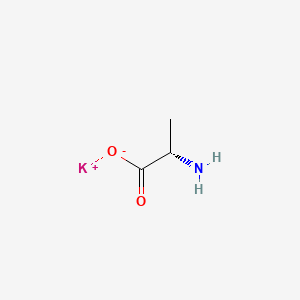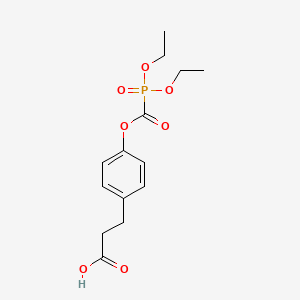
Benzenepropanoic acid, 4-(((diethoxyphosphinyl)carbonyl)oxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenepropanoic acid, 4-(((diethoxyphosphinyl)carbonyl)oxy)-: is an organic compound that belongs to the class of phosphonate esters This compound is characterized by the presence of a benzene ring attached to a propanoic acid moiety, with a diethoxyphosphinyl group linked through a carbonyl oxygen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanoic acid, 4-(((diethoxyphosphinyl)carbonyl)oxy)- typically involves the esterification of benzenepropanoic acid with diethoxyphosphinyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzenepropanoic acid, 4-(((diethoxyphosphinyl)carbonyl)oxy)- can undergo oxidation reactions, particularly at the benzene ring, leading to the formation of quinones.
Reduction: The compound can be reduced to yield the corresponding alcohols or amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the diethoxyphosphinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Sodium methoxide or potassium tert-butoxide in anhydrous ethanol.
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Phosphonate esters with different alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: Benzenepropanoic acid, 4-(((diethoxyphosphinyl)carbonyl)oxy)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various phosphonate derivatives, which are valuable intermediates in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme inhibition, particularly those enzymes involved in phosphate metabolism. It is also used in the development of enzyme inhibitors for therapeutic applications.
Medicine: The compound has potential applications in the development of drugs targeting specific enzymes or pathways. Its phosphonate ester moiety makes it a candidate for designing prodrugs that can be activated in vivo.
Industry: In the industrial sector, Benzenepropanoic acid, 4-(((diethoxyphosphinyl)carbonyl)oxy)- is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenepropanoic acid, 4-(((diethoxyphosphinyl)carbonyl)oxy)- involves its interaction with molecular targets such as enzymes. The diethoxyphosphinyl group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways, making it useful in the study of enzyme function and inhibition.
Comparaison Avec Des Composés Similaires
- Benzenepropanoic acid, 4-hydroxy-
- Benzenepropanoic acid, 4-methoxy-
- Benzenepropanoic acid, 4-nitro-
Comparison:
- Benzenepropanoic acid, 4-hydroxy- has a hydroxyl group instead of the diethoxyphosphinyl group, making it more hydrophilic and reactive towards electrophiles.
- Benzenepropanoic acid, 4-methoxy- contains a methoxy group, which makes it less reactive compared to the phosphonate ester.
- Benzenepropanoic acid, 4-nitro- has a nitro group, which is electron-withdrawing and significantly alters the compound’s reactivity and stability.
Uniqueness: Benzenepropanoic acid, 4-(((diethoxyphosphinyl)carbonyl)oxy)- is unique due to its phosphonate ester moiety, which imparts distinct chemical properties and reactivity. This makes it valuable in various applications, particularly in the synthesis of phosphonate derivatives and enzyme inhibitors.
Propriétés
Numéro CAS |
72304-77-9 |
|---|---|
Formule moléculaire |
C14H19O7P |
Poids moléculaire |
330.27 g/mol |
Nom IUPAC |
3-(4-diethoxyphosphorylcarbonyloxyphenyl)propanoic acid |
InChI |
InChI=1S/C14H19O7P/c1-3-19-22(18,20-4-2)14(17)21-12-8-5-11(6-9-12)7-10-13(15)16/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,15,16) |
Clé InChI |
WJLKJPJNDKUQTC-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(=O)OC1=CC=C(C=C1)CCC(=O)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Thiazolidinone, 5-[[5-(3-fluoro-4-Methoxyphenyl)-2-furanyl]Methylene]-2-iMino-3-(4-Methoxyphenyl)-](/img/structure/B15175512.png)

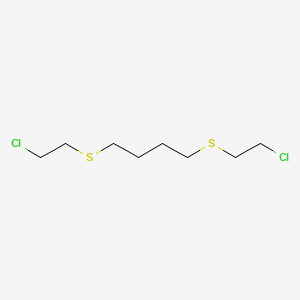



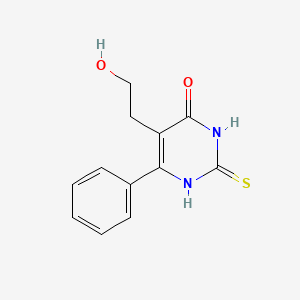
![Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]-](/img/structure/B15175550.png)
